Methyl 5-chloro-6-methoxypicolinate
Overview
Description
Methyl 5-chloro-6-methoxypicolinate: is an organic compound belonging to the class of picolinates It is characterized by the presence of a methyl ester group, a chlorine atom, and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-6-methoxypicolinate can be synthesized through several methods. One common approach involves the chlorination of 6-methoxypicolinic acid, followed by esterification with methanol. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out under acidic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-6-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 5-amino-6-methoxypicolinate or 5-thio-6-methoxypicolinate.
Oxidation: Formation of 5-chloro-6-methoxypicolinic acid.
Reduction: Formation of 5-chloro-6-methoxypicolinyl alcohol.
Scientific Research Applications
Methyl 5-chloro-6-methoxypicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agricultural Chemistry: It is used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-methoxypicolinate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the chlorine and methoxy groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- Methyl 6-chloro-4-methoxypicolinate
- Methyl 5-chloro-2-methoxypicolinate
- Methyl 5-chloro-3-methoxypicolinate
Comparison: Methyl 5-chloro-6-methoxypicolinate is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the 6-methoxy group may provide steric hindrance, affecting the compound’s interaction with enzymes or receptors .
Properties
IUPAC Name |
methyl 5-chloro-6-methoxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMGFCFCTFVGOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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